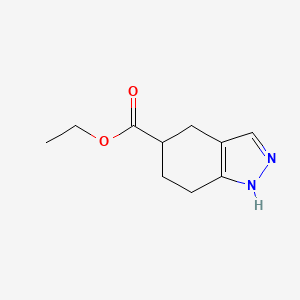

4,5,6,7-四氢-1H-吲唑-5-羧酸乙酯

描述

Synthesis Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The molecular formula of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a pale-yellow to yellow-brown solid or liquid . It has a molecular weight of 194.23 . The compound should be stored in a sealed container in a dry room at normal temperature .科学研究应用

合成和化学性质

4,5,6,7-四氢-1H-吲唑-5-羧酸乙酯因其独特的化学结构而用于合成各种新型化合物。例如,它的衍生物 2-(2,6-二氧环己基)-2-氧代乙酸乙酯被用来合成新型带有恶二唑的吲唑衍生物,显示出抗菌活性 (Ghelani, Khunt, & Naliapara, 2017)。类似地,重要的衍生物 2-氨基-4-甲基噻唑-5-羧酸乙酯已被改性和合成用于抗菌研究 (Desai, Bhatt, & Joshi, 2019)。

生物活性

该化合物已被用于合成一系列 1-芳基-4,5,6,7-四氢-1H-吲唑-5-羧酸,其表现出显着的抗炎活性 (Nagakura et al., 1979)。此外,1H-吲唑-3-羧酸乙酯的衍生物在低于其毒性剂量时显示出潜在的抗关节炎作用 (Bistocchi et al., 1981)。

药理学应用

在药理学中,衍生物 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯 (YD-3) 及其变体已被合成,因其在癌细胞分化和增殖研究中的潜力。其中一些衍生物对特定的癌细胞表现出选择性的抗增殖活性 (郭瓊文, 2006)。

先进合成技术

该化合物在先进合成技术中的作用也值得注意。例如,作为 1,4-偶极子合成子的 2-甲基-2,3-丁二烯酸乙酯在有机膦催化剂的存在下与 N-甲苯磺酰亚胺进行环化,展示了该化合物在复杂化学反应中的多功能性 (Zhu, Lan, & Kwon, 2003)。

安全和危害

作用机制

Target of Action

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities

Mode of Action

Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

For instance, some indazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators .

属性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSSLPZFSXHQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728996 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

792848-34-1 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

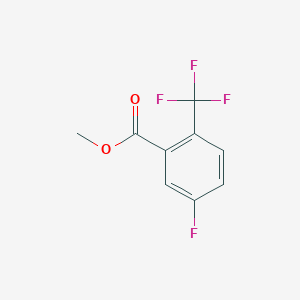

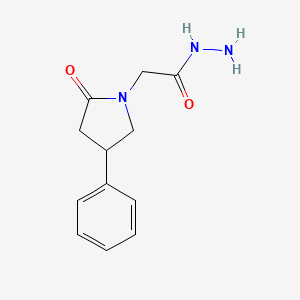

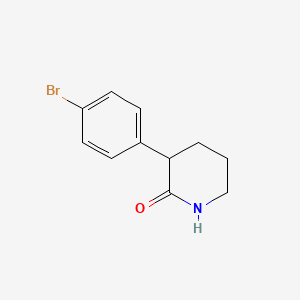

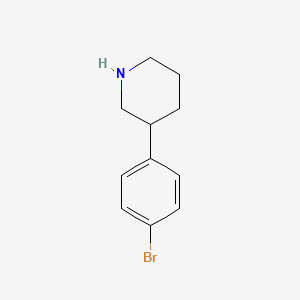

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)